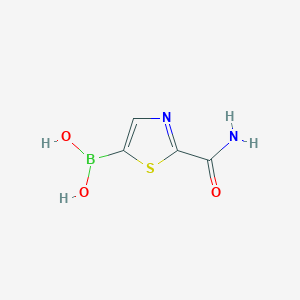
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This can be achieved using reagents such as dithioacids, carbon disulfide, or isothiocyanates . Once the thiazole ring is formed, the boronic acid group can be introduced through a reaction with a boronic ester or boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of protective groups and phase-switching protocols can also enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the boronic acid group.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The thiazole ring can interact with various biological targets, contributing to the compound’s antimicrobial and anticancer activities
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and as a sensor for glucose detection.
Thiazole-4-boronic acid: Another thiazole-based boronic acid with similar reactivity but different substitution patterns on the thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group, known for its antimicrobial properties.
Uniqueness
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the thiazole ringThe carbamoyl group can participate in hydrogen bonding and other interactions, while the boronic acid group provides versatility in chemical reactions and biological interactions .
属性
分子式 |
C4H5BN2O3S |
|---|---|
分子量 |
171.98 g/mol |
IUPAC 名称 |
(2-carbamoyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1,9-10H,(H2,6,8) |
InChI 键 |
NPIFDVYZTAMSCF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(S1)C(=O)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















